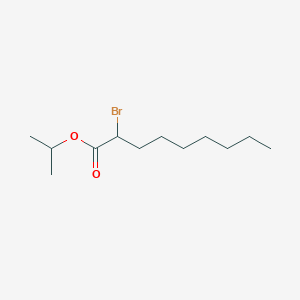
Propan-2-yl 2-bromononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-bromononanoate is an organic compound with the molecular formula C12H23BrO2 It is an ester derived from the reaction of 2-bromononanoic acid and isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromononanoate can be synthesized through the esterification of 2-bromononanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-bromononanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromononanoic acid and isopropanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Reduction: The major product is 2-bromononan-1-ol.
Hydrolysis: The products are 2-bromononanoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 2-bromononanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, especially those requiring ester functionalities for prodrug strategies.
Materials Science: It can be utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study ester hydrolysis and other biochemical reactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-bromononanoate largely depends on the specific reaction it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of an acid and an alcohol. The molecular targets and pathways involved are specific to the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-bromo-2-methylpropanoate: Similar in structure but with a methyl group at the alpha position.
Propan-2-yl 2-bromopropanoate: Lacks the extended carbon chain present in Propan-2-yl 2-bromononanoate.
Propan-2-yl 2-chlorononanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific combination of a long carbon chain and a bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Properties
CAS No. |
5463-83-2 |
|---|---|
Molecular Formula |
C12H23BrO2 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
propan-2-yl 2-bromononanoate |
InChI |
InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-11(13)12(14)15-10(2)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
XOEFDTVUPJXGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















